N'-hydroxy-3-(morpholin-4-yl)propanimidamide
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Overview
Description
N’-hydroxy-3-(morpholin-4-yl)propanimidamide is a versatile small molecule scaffold used in various scientific research applications. Its molecular formula is C7H15N3O2, and it has a molecular weight of 173.21 g/mol . This compound is known for its potential in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of N’-hydroxy-3-(morpholin-4-yl)propanimidamide typically involves the reaction of morpholine with a suitable precursor, followed by the introduction of the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Reaction of Morpholine with Propanamide Derivatives: This involves the reaction of morpholine with a propanamide derivative under controlled conditions to form the desired product.
Chemical Reactions Analysis
N’-hydroxy-3-(morpholin-4-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Scientific Research Applications
N’-hydroxy-3-(morpholin-4-yl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(morpholin-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
N’-hydroxy-3-(morpholin-4-yl)propanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-3-(piperidin-4-yl)propanimidamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-hydroxy-3-(pyrrolidin-4-yl)propanimidamide: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
The uniqueness of N’-hydroxy-3-(morpholin-4-yl)propanimidamide lies in its morpholine ring, which provides distinct steric and electronic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.